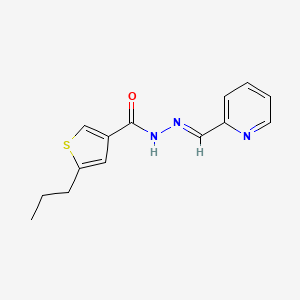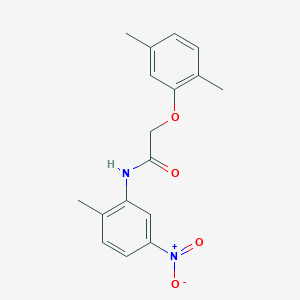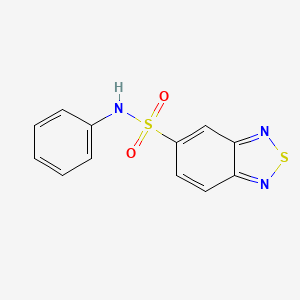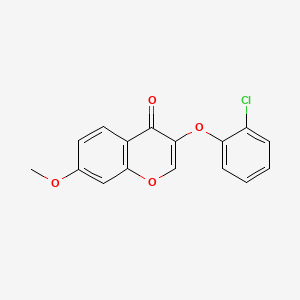
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as PPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTC belongs to the class of hydrazide derivatives and is known for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling pathway.
Mécanisme D'action
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide inhibits the activity of PTP1B by binding to its catalytic site and forming a covalent bond with the active site cysteine residue. This leads to the inactivation of PTP1B and the subsequent activation of insulin signaling pathway. This compound also inhibits the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound also reduces body weight and adiposity in obese mice. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by inhibiting the activity of various signaling pathways. Moreover, this compound has anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is its specificity towards PTP1B and other protein tyrosine phosphatases, which makes it a potential therapeutic agent with minimal side effects. This compound is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Moreover, the long-term effects of this compound on various physiological systems are not well understood, which warrants further research.
Orientations Futures
There are several future directions for research on 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide. One of the major areas of research is the development of this compound analogs with improved solubility and efficacy. Moreover, the long-term effects of this compound on various physiological systems need to be further studied to assess its safety and efficacy as a therapeutic agent. Furthermore, the potential of this compound as a therapeutic agent for various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, needs to be explored. Finally, the role of this compound in regulating other signaling pathways and its potential as a drug target for other diseases needs to be investigated.
Méthodes De Synthèse
The synthesis of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide involves the reaction of 2-pyridinecarboxaldehyde and 5-propylthiophene-2-carboxylic acid hydrazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The chemical structure of this compound is confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B is a negative regulator of insulin signaling pathway, and its inhibition by this compound leads to increased insulin sensitivity and glucose uptake in cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
5-propyl-N-[(E)-pyridin-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-5-13-8-11(10-19-13)14(18)17-16-9-12-6-3-4-7-15-12/h3-4,6-10H,2,5H2,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDRVJTKASQCJ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)

![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)




![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
